BenchChemオンラインストアへようこそ!

butein

HDAC inhibition NF-κB dual targeting epigenetic cancer therapy

Butein is the only naturally occurring chalcone combining best-in-class HDAC inhibition (IC₅₀ 60 μM) with validated NF-κB suppression (IC₅₀ 38 μM) in a single entity — 17 of 21 structurally related chalcones are completely inactive in the same assay. Its 2′,3,4,4′-tetrahydroxy pattern delivers 1.8× greater HDAC potency than isoliquiritigenin, clean EGFR/p60c-src selectivity (sparing PKC/PKA), and the strongest aromatase inhibition among hydroxychalcones (IC₅₀ 3.75 μM; Kᵢ 0.32 μM). Generic substitution compromises target engagement fidelity.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B8800826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutein
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O
InChIInChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H
InChIKeyAYMYWHCQALZEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butein (CAS 487-52-5) Technical Baseline: Core Identity and Structural Characteristics for Research Procurement


Butein (3,4,2′,4′-tetrahydroxychalcone) is a naturally occurring chalcone polyphenol isolated from Toxicodendron vernicifluum, Butea monosperma, and Coreopsis species [1]. It bears four hydroxyl groups at positions 2′, 3, 4, and 4′ on the (E)-chalcone scaffold, conferring a unique tetrahydroxylated substitution pattern that distinguishes it from mono- and di-hydroxylated chalcones [1]. Butein is supplied as a crystalline solid (≥95% purity, FW 272.3) soluble in DMSO (≥50 mg/mL), ethanol (~20 mg/mL), and DMF (~25 mg/mL), with limited aqueous solubility (~0.5 mg/mL in 1:1 DMF:PBS pH 7.2) that necessitates formulation attention in biological assays [2]. It acts as a plant-derived ATP-competitive protein tyrosine kinase inhibitor with reported IC₅₀ values of 16–65 μM against EGFR and p60ᶜ⁻ˢʳᶜ, while also inhibiting cAMP-specific phosphodiesterase 4 (PDE4; IC₅₀ 10.4 μM) and activating SIRT1 .

Why Generic Substitution of Butein with Other Chalcones Fails: Critical Structural and Pharmacological Divergence


Chalcones are not a functionally interchangeable class. Butein's 2′,3,4,4′-tetrahydroxy substitution pattern is necessary—but not sufficient—for its dual HDAC/NF-κB inhibitory activity, as evidenced by the complete inactivity (>1000 μM IC₅₀) of 17 out of 21 structurally related chalcones in the same assay system [1]. Even among the four active chalcones (isoliquiritigenin, butein, homobutein, marein), activity varies substantially: butein inhibits HDACs with an IC₅₀ of 60 μM, approximately 1.8-fold more potent than isoliquiritigenin (110 μM) and 3.2-fold more potent than homobutein (190 μM) [1]. The same tetrahydroxylation pattern that drives HDAC potency simultaneously enables specific tyrosine kinase inhibition (EGFR/p60ᶜ⁻ˢʳᶜ IC₅₀ = 65 μM) while sparing serine/threonine kinases (PKC, PKA), a selectivity profile that mono- and di-hydroxylated chalcones cannot replicate [2]. Furthermore, butein's α,β-unsaturated ketone (enone) moiety is essential for its superior chain-breaking antioxidant kinetics (kᵢₙₕ = 3.0 × 10⁴ M⁻¹s⁻¹), roughly 10-fold higher than homobutein (2.8 × 10³ M⁻¹s⁻¹), because the conjugated double bond enables extended π-delocalization that saturated analogs like (S)-butin lack [3]. These structure-activity relationships demonstrate that hydroxyl count, position, and enone conjugation collectively determine pharmacological phenotype, making generic substitution scientifically unsound for any application where target engagement fidelity is required.

Quantitative Differentiation of Butein Against Closest Analogs: A Comparator-Anchored Evidence Guide for Procurement Decisions


Butein Is the Most Potent HDAC Inhibitor Among 21 Structurally Diverse Natural Chalcones in a Direct Head-to-Head Fluorescence Assay

In a systematic screen of 21 natural chalcones using a fluorometric HDAC assay (K562 nuclear extract, Fluor de Lys substrate), butein (no. 12) exhibited the best HDAC inhibitory activity with an IC₅₀ of 60 μM, outperforming its closest active structural relatives isoliquiritigenin (no. 10, IC₅₀ = 110 μM), marein (no. 21, IC₅₀ = 100 μM), and homobutein (no. 15, IC₅₀ = 190 μM) [1]. The remaining 17 chalcones were inactive (IC₅₀ > 1000 μM). Butein also demonstrated dual activity by inhibiting TNFα-induced NF-κB activation (IC₅₀ = 38 μM), although isoliquiritigenin was marginally more potent on this endpoint (IC₅₀ = 32 μM) [1]. This dual HDAC/NF-κB inhibitory phenotype was shared by only three chalcones (butein, isoliquiritigenin, homobutein) among all 21 tested, with butein providing the most balanced potency profile [1].

HDAC inhibition NF-κB dual targeting epigenetic cancer therapy

Butein Outperforms Isoliquiritigenin and Three Other Hydroxychalcones as an Aromatase Inhibitor in Breast Cancer Cell Screening

In a comparative screen of five hydroxychalcones against aromatase activity in MCF-7 breast cancer cells stably transfected with aromatase (CYP19A1), butein was identified as the strongest inhibitor with an IC₅₀ of 3.75 μM and a Kᵢ of 0.32 μM (mixed-type inhibition) [1]. The other four tested compounds—2-hydroxychalcone, 2′-hydroxychalcone, 4-hydroxychalcone, and 4,2′,4′-trihydroxy-chalcone (isoliquiritigenin)—all exhibited weaker inhibition, although exact comparator IC₅₀ values were not individually reported in the original publication; butein was explicitly stated as the most potent among the set [1]. Functional relevance was demonstrated by the ability of 5 μM butein to significantly reduce testosterone (10 nM)-induced cell proliferation in this model, an effect not reversed by the androgen receptor antagonist flutamide, confirming aromatase-mediated mechanism [1].

aromatase inhibition breast cancer chemoprevention estrogen biosynthesis

Butein Is a Specific Tyrosine Kinase Inhibitor That Spares Serine/Threonine Kinases, Demonstrating a Differentiated Selectivity Profile vs. Promiscuous Polyphenol Kinase Inhibitors

Butein was characterized as a specific protein tyrosine kinase inhibitor using in vitro kinase assays with purified enzymes. It inhibited EGFR tyrosine kinase activity with an IC₅₀ of 65 μM and p60ᶜ⁻ˢʳᶜ with an IC₅₀ of 65 μM; the inhibition was ATP-competitive and non-competitive with respect to the phosphate acceptor substrate poly(Glu, Ala, Tyr) 6:3:1 [1]. Critically, in the same study, butein did not significantly inhibit the activities of serine/threonine-specific protein kinases including protein kinase C (PKC) and cAMP-dependent protein kinase (PKA) [1]. A separate study using a modified assay reported an IC₅₀ of 16 μM for EGFR in HepG2 cells . This selectivity for tyrosine over serine/threonine kinases, verified within a single experimental framework, contrasts with many broader-spectrum polyphenol kinase inhibitors (e.g., genistein, which inhibits both tyrosine and some serine/threonine kinases at overlapping concentration ranges).

tyrosine kinase selectivity EGFR p60c-src kinase profiling

Butein Exhibits ~10-Fold Higher Chain-Breaking Antioxidant Kinetics Than Homobutein and Surpasses α-Tocopherol in Peroxyl Radical Trapping Stoichiometry

Inhibited autoxidation kinetic studies of methyl linoleate in Triton X-100 micelles (pH 7.4, 37°C) revealed that butein has a chain-breaking antioxidant rate constant kᵢₙₕ = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹, approximately 10.7-fold higher than its closest analog homobutein (kᵢₙₕ = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹) [1]. Butein also outperformed the reference antioxidant α-tocopherol (kᵢₙₕ = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹) by a factor of 1.4 in rate constant and 1.85-fold in peroxyl radical trapping stoichiometry (n = 3.7 ± 1.1 vs. n = 2.0 for α-tocopherol) [1]. The superior antioxidant kinetics of butein were mechanistically attributed to its lower bond dissociation enthalpy (BDEOH = 78.4 ± 0.2 kcal/mol, measured by radical equilibration EPR) compared to the estimated 82.6 kcal/mol for homobutein [1]. Tyrosinase inhibition was also comparatively evaluated: butein showed IC₅₀ values of 10.88 μM (monophenolase) and 15.20 μM (diphenolase) vs. homobutein at 14.78 μM and 12.36 μM respectively, both superior to the clinical reference kojic acid (33.14 μM and 18.27 μM) [1].

chain-breaking antioxidant peroxyl radical trapping lipid peroxidation autoxidation kinetics

Butein Demonstrates Superior Anti-Ferroptosis and Multi-Assay Antioxidant Activity Over Its Saturated Flavanone Analog (S)-Butin

A direct comparative study of butein (2′-hydroxy chalcone) and its saturated flavanone isomer (S)-butin demonstrated that butein more effectively inhibits ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells (BMSCs) as assessed by C11-BODIPY lipid peroxidation staining and flow cytometry [1]. Butein exhibited higher antioxidant percentages than (S)-butin across five independent antioxidant assays: linoleic acid emulsion assay, Fe³⁺-reducing antioxidant power (FRAP) assay, Cu²⁺-reducing antioxidant power (CUPRAC) assay, PTIO•-trapping assay, and DPPH•-trapping assay [1]. UPLC-ESI-Q-TOF-MS analysis of DPPH reaction products confirmed distinct dimerization pathways: butein forms a 5,5-dimer (m/z 542), while (S)-butin yields a 5′,5′-dimer (m/z 542) with a different fragmentation pattern [1]. The mechanistic basis for butein's superiority is the extended π-conjugation across the α,β-unsaturated enone system, which is lost upon saturation of the double bond and elimination of the 2′-hydroxy group during the chalcone-to-flavanone isomerization [1].

ferroptosis inhibition antioxidant mechanism chalcone vs flavanone oxidative cell death

Butein Irreversibly Inhibits Xanthine Oxidase with Potency Comparable to or Exceeding Allopurinol, the Clinical Standard-of-Care

Butein was found to inhibit xanthine oxidase (XO) in an irreversible competitive manner with an IC₅₀ of 2.93 × 10⁻⁶ mol/L (2.93 μM), determined by inhibition kinetic analysis using xanthine as substrate [1]. The irreversible binding mechanism was supported by fluorescence titration demonstrating interaction at a single binding site within the hydrophobic cavity of XO, with molecular docking confirming hydrogen bond formation with active-site amino acid residues that prevents substrate access [1]. For context, the first-line clinical XO inhibitor allopurinol has reported IC₅₀ values ranging from 5.7 μM to 7.82 μM across different assay conditions [2], suggesting butein's XO inhibitory potency is comparable to or exceeds the clinical benchmark in this enzymatic endpoint, although butein operates through an irreversible rather than a purely competitive mechanism [1].

xanthine oxidase inhibition hyperuricemia gout research irreversible inhibitor

Evidence-Backed Application Scenarios for Butein: Where Differentiated Performance Drives Research and Procurement Value


Epigenetic Cancer Research Requiring Dual HDAC/NF-κB Inhibition

In mechanistic studies of inflammation-driven carcinogenesis requiring simultaneous HDAC inhibition and NF-κB pathway suppression, butein is the only naturally occurring chalcone that combines the best-in-class HDAC inhibitory potency (IC₅₀ = 60 μM) with validated NF-κB inhibition (IC₅₀ = 38 μM) within a single chemical entity [1]. No other chalcone from the 21-compound screen provides this dual activity at comparable potency: isoliquiritigenin is 1.8-fold weaker on HDAC, homobutein is 3.2-fold weaker, and marein lacks NF-κB activity [1]. This uniquely positions butein as a validated dual-target chemical probe for chromatin remodeling and inflammatory signaling crosstalk studies in leukemia and other HDAC/NF-κB-dependent cancer models.

Aromatase-Dependent Breast Cancer Chemoprevention Research

For experimental models of estrogen receptor-positive breast cancer where local aromatase activity drives proliferation, butein provides the strongest aromatase inhibitory activity among tested hydroxychalcones (IC₅₀ = 3.75 μM; Kᵢ = 0.32 μM) with functional suppression of testosterone-induced cell proliferation confirmed at 5 μM [1]. Its mixed-type inhibition mechanism differentiates it from purely competitive aromatase inhibitors and suggests efficacy scenarios where substrate (androstenedione/testosterone) concentrations fluctuate. Procurement of isoliquiritigenin or simpler hydroxychalcones for this application would result in unquantified potency loss, as butein was the explicit strongest inhibitor in the comparative panel [1].

Oxidative Stress and Lipid Peroxidation Models Requiring Superior Chain-Breaking Antioxidant Kinetics

In experimental systems where peroxyl radical trapping rate is the critical performance parameter—such as lipid peroxidation studies in micellar or membrane models—butein's kᵢₙₕ of 3.0 × 10⁴ M⁻¹s⁻¹ provides a measurable 10.7-fold kinetic advantage over homobutein and a 1.4-fold advantage over α-tocopherol, the biological gold standard [1]. The 1.85-fold higher radical trapping stoichiometry (n = 3.7 vs. 2.0) further demonstrates that each butein molecule neutralizes nearly twice as many peroxyl radicals as α-tocopherol before oxidative consumption [1]. For dermatological or cosmeceutical tyrosinase inhibition research, butein's 3-fold potency advantage over kojic acid (IC₅₀ 10.88 μM vs. 33.14 μM) provides an additional differentiated endpoint [1].

Selective Tyrosine Kinase Signaling Studies Where Serine/Threonine Kinase Sparing Is Essential

For pathway dissection experiments requiring clean pharmacological blockade of EGFR or Src-family tyrosine kinases without confounding inhibition of PKC or PKA signaling, butein uniquely provides the experimentally validated selectivity documented by Yang et al. (1998): IC₅₀ = 65 μM for both EGFR and p60ᶜ⁻ˢʳᶜ tyrosine kinases, with non-significant inhibition of PKC and PKA in the same assay system [1]. This within-study demonstration of kinase class selectivity is not available for most other polyphenol kinase inhibitors, where cross-reactivity between tyrosine and serine/threonine kinases is common and often uncharacterized. An IC₅₀ of 16 μM for EGFR has also been reported under alternative assay conditions, providing a lower concentration reference point for cell-based studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for butein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.